(+)-tert-Butyl glycidyl ether

enantioselective hydrolysis epoxide hydrolase chiral resolution

(+)-tert-Butyl glycidyl ether (CAS 130232-97-2) is an enantiomerically pure (S)-configured glycidyl ether, characterized by an epoxide ring attached to a tert-butyl-protected glycidol moiety. With a molecular formula of C7H14O2 and a molecular weight of 130.18 g/mol, this chiral epoxide exhibits a predicted boiling point of 152.0 °C and a density of 0.9±0.1 g/cm³.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 130232-97-2
Cat. No. B142500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-tert-Butyl glycidyl ether
CAS130232-97-2
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC1CO1
InChIInChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m0/s1
InChIKeySFJRUJUEMVAZLM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (+)-tert-Butyl Glycidyl Ether (CAS 130232-97-2): A Chiral Epoxide Building Block with Steric Hindrance


(+)-tert-Butyl glycidyl ether (CAS 130232-97-2) is an enantiomerically pure (S)-configured glycidyl ether, characterized by an epoxide ring attached to a tert-butyl-protected glycidol moiety. With a molecular formula of C7H14O2 and a molecular weight of 130.18 g/mol, this chiral epoxide exhibits a predicted boiling point of 152.0 °C and a density of 0.9±0.1 g/cm³ . The tert-butyl group imparts significant steric hindrance, which influences both its reactivity and its utility as a protected monomer in polymerization and as a chiral building block in asymmetric synthesis.

Why Substituting (+)-tert-Butyl Glycidyl Ether with Racemic or Other Glycidyl Ethers Can Fail


The (S)-(+)-tert-butyl glycidyl ether is not simply interchangeable with its racemic mixture (CAS 7665-72-7) or with other glycidyl ethers such as benzyl or allyl derivatives. The stereochemical purity of the enantiomer is critical for applications requiring asymmetric induction, such as enzymatic resolutions or the synthesis of enantiopure pharmaceuticals [1]. Furthermore, the bulky tert-butyl group dictates distinct polymerization kinetics compared to less hindered glycidyl ethers, affecting molecular weight control and copolymer composition [2]. Blind substitution can lead to loss of stereochemical fidelity, altered reactivity profiles, and ultimately failure in producing the desired chiral product or polymer architecture.

Quantifiable Differentiation Evidence for (+)-tert-Butyl Glycidyl Ether Versus Analogs


Enantioselective Hydrolysis of (S)-(+)-tert-Butyl Glycidyl Ether by Epoxide Hydrolase

The epoxide hydrolase from Aspergillus niger M200 preferentially hydrolyzes the (S)-enantiomer of tert-butyl glycidyl ether to (S)-3-tert-butoxy-1,2-propanediol, exhibiting an enantiomeric ratio (E) of approximately 30 at 28 °C, and up to E ≈ 100 under optimized conditions [1]. This contrasts with the (R)-enantiomer, which is hydrolyzed much less efficiently, allowing for the kinetic resolution of the racemate. The resulting (R)-tert-butyl glycidyl ether can be obtained with an enantiomeric excess (ee) exceeding 99%, while the diol product has an ee of 86% on a gram scale.

enantioselective hydrolysis epoxide hydrolase chiral resolution

Zero-Order Polymerization Kinetics Distinguish tert-Butyl Glycidyl Ether from Other Glycidyl Ethers

In the anionic ring-opening polymerization (AROP) of epoxide monomers catalyzed by tBuP4 phosphazene base in the presence of triisobutylaluminum (iBu3Al), tert-butyl glycidyl ether (tBuGE) follows zero-order kinetics with respect to monomer concentration, whereas other glycidyl ethers such as allyl glycidyl ether (AGE), benzyl glycidyl ether (BnGE), and ethoxyethyl glycidyl ether (EEGE) exhibit first-order kinetics [1]. This kinetic divergence is attributed to the bulky tert-butyl group's steric hindrance, which alters the rate-determining step of propagation.

anionic ring-opening polymerization zero-order kinetics steric hindrance

Reduced Propagation Rate Constant of tert-Butyl Glycidyl Ether Compared to Other Glycidyl Ethers

A reactivity scale for anionic ring-opening polymerization (AROP) with tBuP4 phosphazene base establishes that tert-butyl glycidyl ether (tBuGE) exhibits a propagation rate constant (kp) significantly lower than that of benzyl (BnGE), allyl (AGE), and ethoxyethyl (EEGE) glycidyl ethers: kp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE ≈ kp,PO > kp,BO [1]. The bulky tert-butyl group reduces the reactivity of the propagating alkoxide center, leading to slower polymerization.

propagation rate constant reactivity scale steric hindrance

Optical Rotation as a Direct Measure of Enantiomeric Purity for (+)-tert-Butyl Glycidyl Ether

The (S)-(+)-tert-butyl glycidyl ether exhibits a specific optical rotation of +15° to +18° (c=1, CHCl₃) at 25 °C , while the racemic tert-butyl glycidyl ether (CAS 7665-72-7) has an optical rotation of 0° [1]. This measurable difference provides a straightforward quality control metric for verifying enantiomeric purity, which is essential for applications where stereochemical integrity determines biological activity or polymer properties.

optical rotation enantiomeric purity chiral building block

High-Value Application Scenarios for (+)-tert-Butyl Glycidyl Ether Based on Verified Differentiation


Enzymatic Kinetic Resolution for Production of Enantiopure Epoxide and Diol Intermediates

Leveraging the high enantioselectivity of epoxide hydrolases from Aspergillus niger M200 (E ≈ 30, optimized E ≈ 100) [1], racemic tert-butyl glycidyl ether can be resolved on a gram scale to yield (R)-tert-butyl glycidyl ether with >99% ee and (S)-3-tert-butoxy-1,2-propanediol with 86% ee [1]. This biocatalytic route provides a cost-effective and environmentally benign method for accessing enantiopure chiral building blocks, which are valuable for synthesizing pharmaceuticals and agrochemicals. The (S)-(+)-enantiomer itself can be used as a standard or as a starting material in asymmetric reactions where its stereochemistry is preserved.

Controlled Synthesis of Poly(glycidyl ether) Architectures via Anionic Polymerization

The zero-order polymerization kinetics of tert-butyl glycidyl ether in the presence of iBu3Al [2] offer a unique kinetic profile that simplifies the design of block copolymer sequences. Additionally, the low propagation rate constant of tBuGE relative to other glycidyl ethers [2] allows for precise control over molecular weight and dispersity, making it an ideal monomer for preparing well-defined polyether-based materials with tailored properties. The tert-butyl protecting group can be subsequently removed to yield poly(glycidol) with pendant hydroxyl functionalities for further derivatization.

Asymmetric Synthesis of Chiral Alcohols, Ketones, and Aldehydes via Nucleophilic Ring-Opening

As an enantiopure epoxide, (S)-(+)-tert-butyl glycidyl ether serves as a versatile chiral building block for the stereoselective synthesis of a wide range of optically active compounds . Nucleophilic ring-opening with amines, alcohols, or carbon nucleophiles proceeds with predictable stereochemistry, installing a chiral center that can be elaborated into complex molecular frameworks. This compound is particularly useful in medicinal chemistry for constructing chiral pharmacophores without racemization.

Chiral Derivatization and Protecting Group Strategy in Multi-Step Organic Synthesis

The tert-butyl group in (S)-(+)-tert-butyl glycidyl ether not only provides steric bulk but also acts as an orthogonal protecting group for glycidol. This dual functionality allows chemists to introduce a chiral epoxide moiety into a molecule while simultaneously protecting a hydroxyl group, which can be later deprotected under acidic conditions . This strategy is advantageous in the synthesis of complex natural products and pharmaceuticals, where the ability to differentiate between reactive sites is crucial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-tert-Butyl glycidyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.